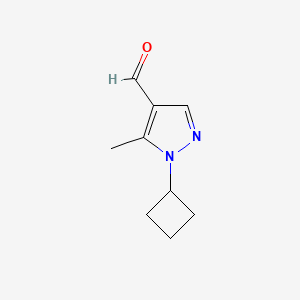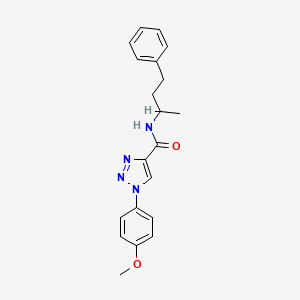
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole-based compound that has been synthesized using various methods. The aim of
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Effets Biochimiques Et Physiologiques
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various cancer-related enzymes such as topoisomerase I, II, and tyrosine kinase. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanism of action of anti-cancer drugs and to develop new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide. One of the directions is to study the mechanism of action of this compound in more detail. Another direction is to develop new derivatives of this compound with improved solubility and bioavailability. Additionally, this compound can be studied for its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. Further studies are required to fully understand the mechanism of action of this compound and to develop new derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods. One of the commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. This method involves the reaction of 4-phenylbut-2-yn-1-ol with 4-methoxyphenyl azide in the presence of a copper catalyst. The resulting compound is then treated with triethylorthoformate to obtain the final product.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines. This compound has also been reported to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15(8-9-16-6-4-3-5-7-16)21-20(25)19-14-24(23-22-19)17-10-12-18(26-2)13-11-17/h3-7,10-15H,8-9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULDEMNEOTNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)
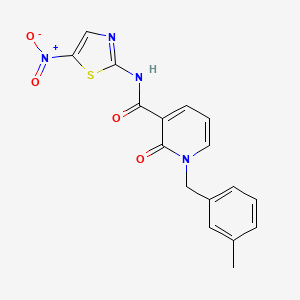
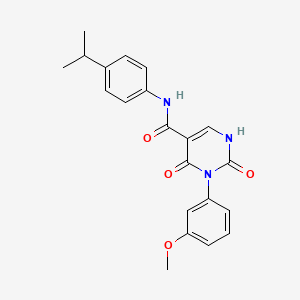
![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605295.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)
![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)
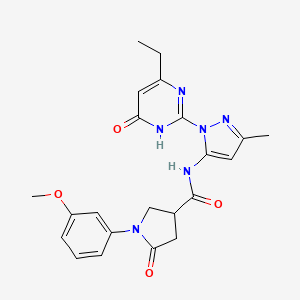
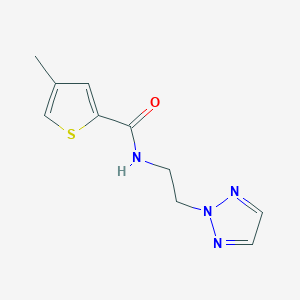
![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2605308.png)
![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)
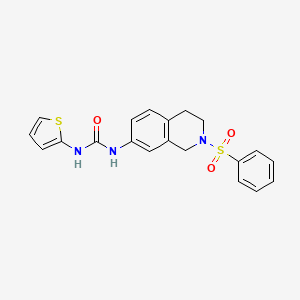
![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)
